2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide
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Overview
Description
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is an organic compound belonging to the class of aminopyrimidines It contains a pyrimidine ring substituted with amino groups at positions 2 and 4, a bromophenylamino group at position 6, and a carboxamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli-type reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate.
Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using appropriate amines.
Bromophenylamino Substitution: The bromophenylamino group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Carboxamide Formation: The carboxamide group at position 5 can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:
Dihydrofolate Reductase Inhibition: The compound inhibits dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication.
Inflammatory Mediator Inhibition: It inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but with an ethyl group instead of a bromophenyl group.
2,4-Diamino-6-((4-chlorophenyl)amino)pyrimidine-5-carboxamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
91820-04-1 |
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Molecular Formula |
C11H11BrN6O |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H11BrN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18) |
InChI Key |
ZDMHFMKXLHWFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)Br |
Origin of Product |
United States |
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